

The Structural Architecture of Anthracophyllone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Anthracophyllone

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Pioneering a Deeper Understanding of a Novel Sesquiterpene for Drug Discovery and Development

This technical guide provides a comprehensive overview of the structural properties of **Anthracophyllone**, an aristolane sesquiterpene with noteworthy cytotoxic activities. Addressed to researchers, scientists, and professionals in drug development, this document synthesizes the current knowledge of **Anthracophyllone**'s chemical and physical characteristics, outlines relevant experimental methodologies, and explores potential interactions with cellular signaling pathways.

Core Structural and Physicochemical Properties

Anthracophyllone is a natural product isolated from the mushroom *Anthracophyllum* sp.^{[1][2]}. As an aristolane sesquiterpene, its core structure is a tricyclic system featuring a distinctive gem-dimethylcyclopropane ring. This structural motif is characteristic of a class of secondary metabolites with a range of biological activities.

Property	Value	Source
Molecular Formula	C ₁₅ H ₂₀ O ₂	[1][2]
Molecular Weight	232.32 g/mol	[1][2]
Class	Aristolane Sesquiterpene	[1]
Natural Source	Anthracophyllum sp. (Mushroom)	[1][2]
Reported Activity	Cytotoxicity against MCF-7, KB, NCI-H187, and Vero cells	[1]

Spectroscopic Data for Structural Elucidation

While the primary publication detailing the complete NMR spectroscopic data for **Anthracophyllone** was not accessible for direct inclusion, the following table presents representative ¹H and ¹³C NMR data for a closely related aristolane sesquiterpenoid, 1 α ,2 β -dihydroxyaristolone. This data, obtained from a study on sesquiterpenoids from *Nardostachys chinensis*, serves as a characteristic reference for the aristolane skeleton.[3] The structural elucidation of such compounds relies heavily on a combination of 1D and 2D NMR experiments, including ¹H-¹H COSY, HSQC, and HMBC, to establish connectivity and relative stereochemistry.

Table 1: Representative ¹H and ¹³C NMR Data for an Aristolane Sesquiterpenoid (1 α ,2 β -dihydroxyaristolone in CDCl₃)[3]

Position	δC (ppm)	δH (ppm, mult., J in Hz)
1	77.3	4.07 (dd, 3.0, 1.3)
2	71.9	3.91 (q-like, 2.9)
3	33.3	1.99 (ddd, 14.4, 13.2, 2.3), 1.53 (dddd, 14.4, 3.4, 3.4, 1.3)
4	32.8	2.30 (m)
5	40.2	-
6	42.2	1.56 (d, 7.8)
7	29.1	1.74 (dd, 7.8, 1.2)
8	-	-
9	130.0	5.87 (d, 1.2)
10	168.3	-
11	-	-
12	23.2	1.25 (s)
13	23.2	1.23 (s)
14	16.5	1.08 (d, 7.0)
15	28.1	1.35 (s)

Note: This data is for a related compound and serves as a representative example.

Experimental Protocols

The isolation and structural characterization of **Anthracophyllone** and related sesquiterpenoids from fungal sources typically involve a multi-step process. The following is a generalized experimental protocol based on established methodologies for the extraction and purification of fungal secondary metabolites.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

General Experimental Workflow

A generalized workflow for the isolation and identification of **Anthracophyllone**.

1. **Fermentation and Extraction:** The fungal strain, *Anthracophyllum* sp., is cultured on a suitable medium to generate sufficient biomass. The mycelium and/or culture broth are then extracted with organic solvents such as ethyl acetate or methanol to obtain a crude extract.
2. **Fractionation:** The crude extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity. A typical scheme would involve partitioning between n-hexane, ethyl acetate, and n-butanol.
3. **Chromatographic Purification:** The resulting fractions are further purified using a combination of chromatographic techniques. This often includes column chromatography over silica gel or Sephadex LH-20, followed by preparative high-performance liquid chromatography (HPLC) on a reversed-phase column (e.g., C18) to yield the pure compound.
4. **Structure Determination:** The chemical structure of the isolated compound is determined using a suite of spectroscopic methods. High-resolution mass spectrometry (HRMS) is used to determine the molecular formula. One- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy (^1H , ^{13}C , COSY, HSQC, HMBC) are employed to elucidate the detailed connectivity and stereochemistry of the molecule. In cases where suitable crystals can be obtained, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure.

Chemical Structure

The chemical structure of **Anthracophyllone**, as an aristolane sesquiterpene, is characterized by its tricyclic core.

Chemical structure of **Anthracophyllone**.

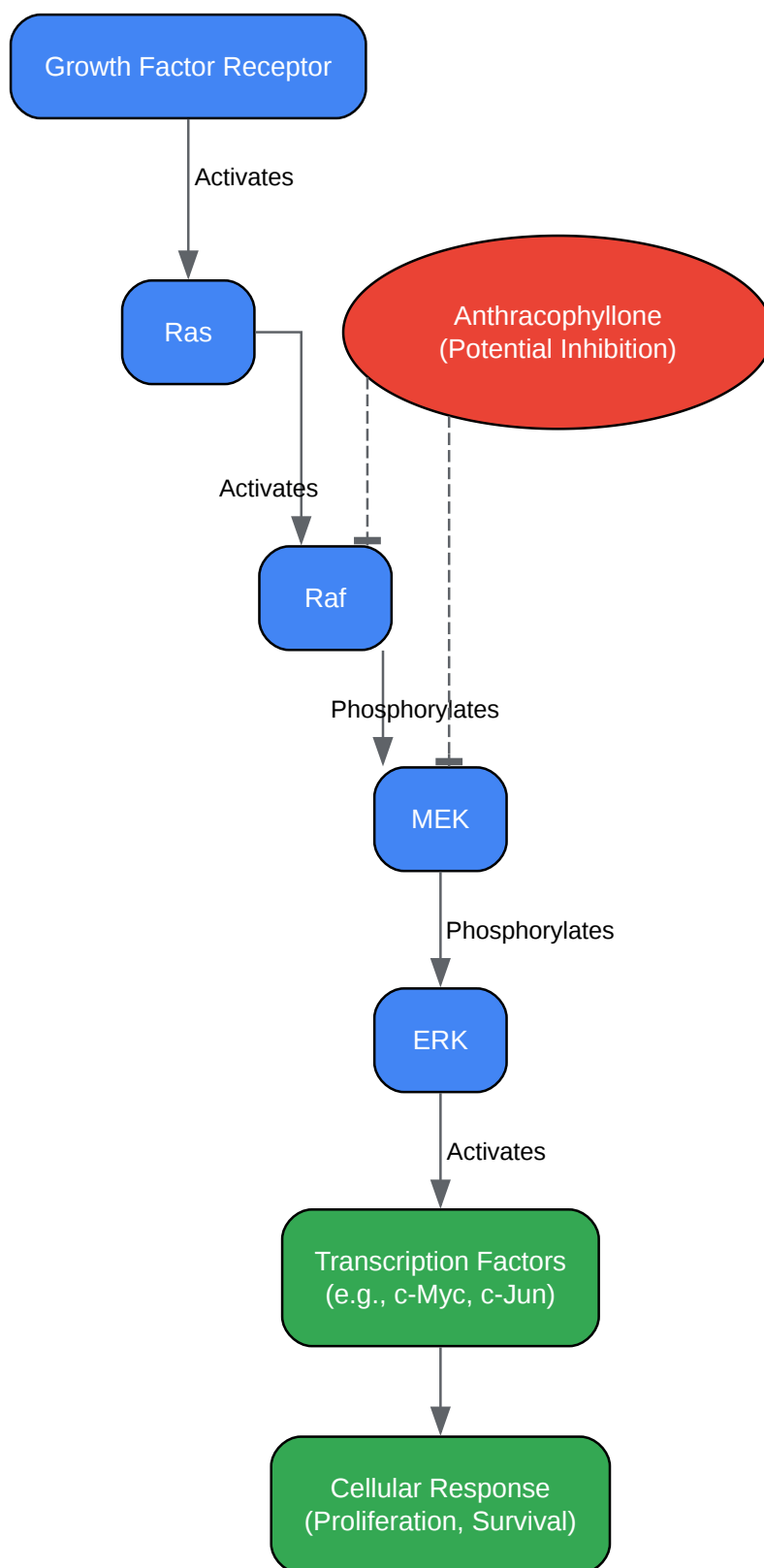
Potential Signaling Pathway Interactions

While direct studies on the interaction of **Anthracophyllone** with specific signaling pathways are not yet available, research on other aristolane-type sesquiterpenoids provides valuable insights into their potential mechanisms of action.

Modulation of the MAPK/ERK Pathway

Several sesquiterpenoids have been shown to selectively inhibit the phosphorylation of extracellular signal-regulated kinases (ERK1/2), key components of the mitogen-activated

protein kinase (MAPK) signaling pathway.^[9] This pathway is crucial for regulating cellular processes such as proliferation, differentiation, and survival, and its dysregulation is implicated in various diseases, including cancer.^{[10][11][12][13]} The cytotoxic effects of **Anthracophyllone** could potentially be mediated through the inhibition of this pathway.

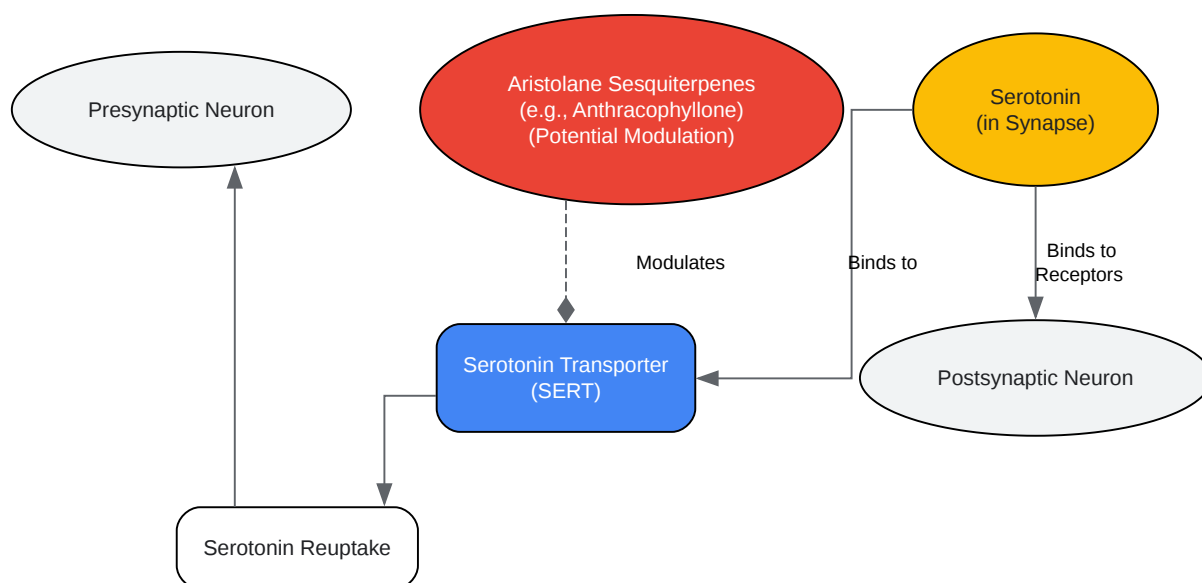


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Potential inhibition of the MAPK/ERK pathway by **Anthracophyllone**.

Interaction with Serotonin Transporters

Studies on aristolane sesquiterpenoids isolated from *Nardostachys chinensis* have demonstrated that these compounds can act as regulators of the serotonin transporter (SERT). [14][15][16][17] SERT is a key protein in the central nervous system responsible for the reuptake of serotonin from the synaptic cleft, and it is a major target for antidepressant medications. The ability of some aristolanes to either inhibit or enhance SERT activity suggests a potential for this class of compounds in the development of novel therapeutics for neurological and psychiatric disorders. Further investigation is warranted to determine if **Anthracophyllone** shares this activity.



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Potential modulation of the serotonin transporter by **Anthracophyllone**.

Conclusion

Anthracophyllone presents a compelling structural framework for further investigation in the field of drug discovery. Its aristolane sesquiterpene core, coupled with its demonstrated cytotoxic activity, highlights its potential as a lead compound for the development of novel

therapeutic agents. This guide provides a foundational understanding of its structural properties and outlines the necessary experimental approaches for its study. Future research should focus on obtaining a complete spectroscopic and crystallographic characterization of **Anthracophyllone** and elucidating its specific molecular targets and mechanisms of action within relevant cellular signaling pathways.

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- To cite this document: BenchChem. [The Structural Architecture of Anthracophyllone: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12382700#what-are-the-structural-properties-of-anthracophyllone]

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